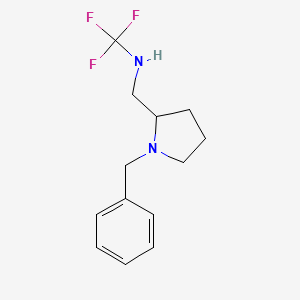
N-((1-benzylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-benzylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine is a compound that features a pyrrolidine ring, a benzyl group, and a trifluoromethyl group. The presence of these functional groups makes it an interesting molecule for various applications in medicinal chemistry and drug discovery. The pyrrolidine ring is known for its versatility and is widely used in the synthesis of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine typically involves the reaction of a benzylpyrrolidine derivative with a trifluoromethylating agent. One common method is to react N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with a nitrovinyl substrate in the presence of a catalytic amount of trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-benzylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the benzyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-benzylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of trifluoromethyl groups on biological activity.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-((1-benzylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets. The pyrrolidine ring and the trifluoromethyl group can interact with proteins and enzymes, affecting their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-((1-benzylpyrrolidin-2-yl)methyl)ethanamine: Similar structure but lacks the trifluoromethyl group.
N-((1-benzylpyrrolidin-2-yl)methyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide: Contains an additional hydroxymethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-((1-benzylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine makes it unique compared to similar compounds. This group can significantly alter the compound’s physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable molecule in drug discovery .
Properties
Molecular Formula |
C13H17F3N2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-[(1-benzylpyrrolidin-2-yl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)17-9-12-7-4-8-18(12)10-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2 |
InChI Key |
JAIUYEJHEBGPHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CNC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















